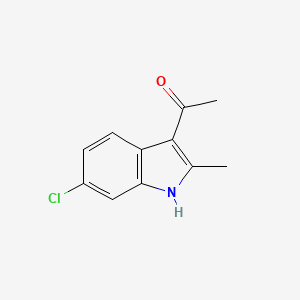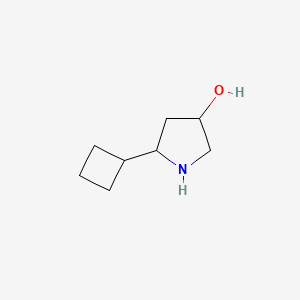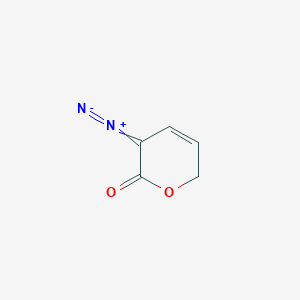
5-diazonio-2H-pyran-6-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-diazonio-2H-pyran-6-olate: is a heterocyclic compound that features a pyran ring with a diazonium group at the 5-position and an oxo group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-diazonio-2H-pyran-6-olate typically involves the diazotization of 2H-pyran-6-olThe reaction conditions often require a cold environment and the presence of a strong acid, such as hydrochloric acid, to facilitate the diazotization process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive diazonium group.
Análisis De Reacciones Químicas
Types of Reactions: 5-diazonio-2H-pyran-6-olate can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted pyran derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and hydroxides.
Catalysts: Transition metal catalysts, such as copper or palladium, are often employed to facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution with a halide can yield halogenated pyran derivatives, while cyclization can produce fused ring systems.
Aplicaciones Científicas De Investigación
Chemistry: 5-diazonio-2H-pyran-6-olate is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of complex molecules that are valuable in organic synthesis .
Biology and Medicine: In biological research, derivatives of this compound have been studied for their potential antimicrobial and anticancer properties. These compounds can interact with biological macromolecules, leading to potential therapeutic applications .
Industry: In the industrial sector, this compound and its derivatives are used in the production of dyes and pigments. The compound’s ability to undergo various chemical transformations makes it a versatile building block in the synthesis of colorants .
Mecanismo De Acción
The mechanism of action of 5-diazonio-2H-pyran-6-olate involves its ability to act as an electrophile due to the presence of the diazonium group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of new chemical bonds. In biological systems, the compound can interact with nucleophilic sites on proteins and nucleic acids, potentially disrupting their normal function and leading to therapeutic effects .
Comparación Con Compuestos Similares
2H-pyran-2-one: This compound shares the pyran ring structure but lacks the diazonium group, making it less reactive in electrophilic substitution reactions.
Uniqueness: The presence of the diazonium group in this compound distinguishes it from other pyran derivatives. This functional group imparts unique reactivity, allowing for a wide range of chemical transformations that are not possible with other similar compounds .
Propiedades
Número CAS |
919299-02-8 |
|---|---|
Fórmula molecular |
C5H4N2O2 |
Peso molecular |
124.10 g/mol |
Nombre IUPAC |
5-diazo-2H-pyran-6-one |
InChI |
InChI=1S/C5H4N2O2/c6-7-4-2-1-3-9-5(4)8/h1-2H,3H2 |
Clave InChI |
ZCFOIAVMSVRMJQ-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC(=[N+]=[N-])C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


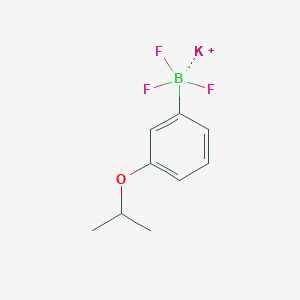
![6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine](/img/structure/B13474638.png)
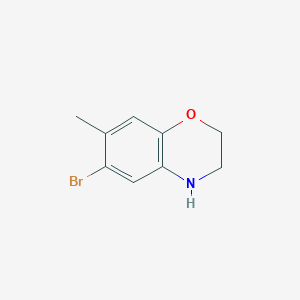
![3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane](/img/structure/B13474646.png)
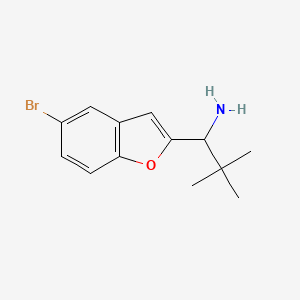
![1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride](/img/structure/B13474654.png)
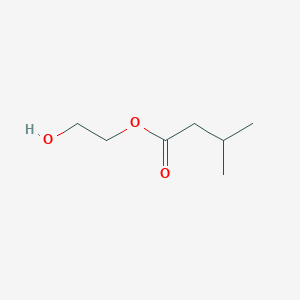
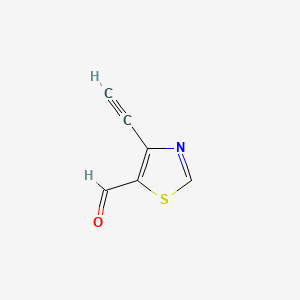
![6-(6-Chloropyridin-3-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13474680.png)
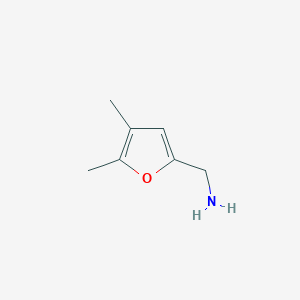
![{4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13474685.png)
